![molecular formula C20H28FN3O6 B023738 バロフロキサシン二水和物 CAS No. 151060-21-8](/img/structure/B23738.png)
バロフロキサシン二水和物
概要
説明
Synthesis Analysis
Balofloxacin dihydrate is synthesized through a series of chemical reactions starting from specific quinolone precursors. The synthesis involves protection, reduction, and hydrolysis steps to obtain balofloxacin from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester. Key steps include the use of catalysts for ammonolysis and hydrogenization, boron chelating in acetic anhydride, and condensation with 3-methylaminopiperidine, followed by hydrolysis. This process has been refined to improve yield and efficiency for industrial application, with total yields reported around 58.8% to 68.5% in various studies (Wen, 2007), (Sheng-qun, 2007), (Xin-le, 2014).
Molecular Structure Analysis
The molecular structure of balofloxacin dihydrate has been thoroughly investigated using various analytical techniques, including Elemental Analysis (EA), Thermal Analysis (TA), X-ray Powder Diffraction (XRD), Ultraviolet Absorption Spectrum (UV), Infrared Fourier Transform Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These studies have confirmed its chemical structure as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid dihydrate (Kan, 2011).
Chemical Reactions and Properties
Balofloxacin dihydrate participates in various chemical reactions due to its active functional groups. Studies have explored its photodegradation under simulated sunlight, revealing insights into its stability and degradation pathways. Photodegradation can lead to defluorination, decarboxylation, and piperazinyl oxidation and rearrangement, providing a deeper understanding of its environmental impact and chemical behavior (Ge et al., 2018).
科学的研究の応用
抗菌活性
バロフロキサシン二水和物は、グラム陰性菌、グラム陽性菌、および嫌気性菌に対して幅広いスペクトルを持つ経口活性フルオロキノロン系抗生物質です . これは、呼吸器系、腸、尿路感染症の研究に使用できます .
水溶解度の改善
この研究は、BLFXとシクロデキストリン(CD)の包接錯体(IC)を調製することで、バロフロキサシン(BLFX)の水溶解度を改善することを目的としていました。 本研究では、凍結乾燥法によってβ-CD(β-CD)、2-ヒドロキシプロピル-β-CD(HP-β-CD)、2, 6-ジメチル-β-CD(DM-β-CD)を用いて固体状態でICを得ました .
包接錯体の形成
ICの形成は、フーリエ変換赤外分光法、示差走査熱量測定、粉末X線回折、核磁気共鳴、および走査型電子顕微鏡によって確認されました .
溶解速度の向上
結果は、3つのICの水溶解度と溶解速度が、親薬物のBLFXよりも著しく改善されたことを示しました .
抗菌効果
静菌実験により、BLFXの抗菌効果は、CDにカプセル化された後も阻害されないことが明らかになりました .
6. 腎臓および肝細胞への損傷の軽減 BLFXが腎臓および肝細胞に与える損傷は軽減されました .
新規剤形の考案
BLFXとCDのICの成功した調製は、BLFXの新規剤形の考案の可能性を提供し、臨床分野でのさらなる応用に大きな期待が寄せられています .
作用機序
Target of Action
Balofloxacin dihydrate is a fluoroquinolone antibiotic . Its primary target is DNA gyrase , an enzyme essential for bacterial DNA replication . This enzyme is responsible for supercoiling DNA, which is crucial for the transcription and replication processes in bacteria .
Mode of Action
Balofloxacin dihydrate functions by inhibiting the action of DNA gyrase . This inhibition prevents bacterial cells from reproducing or repairing themselves . The compound’s interaction with its target leads to the cessation of DNA replication, which is vital for bacterial growth and survival .
Biochemical Pathways
The inhibition of DNA gyrase by Balofloxacin dihydrate disrupts the normal biochemical pathways in bacteria. DNA gyrase is involved in the process of DNA replication, transcription, and repair . By inhibiting this enzyme, Balofloxacin dihydrate interferes with these processes, leading to the inability of the bacteria to multiply and survive .
Pharmacokinetics
As a fluoroquinolone, it is generally well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of Balofloxacin dihydrate’s action is the death of bacterial cells . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating or repairing their DNA, leading to cell death . This makes Balofloxacin dihydrate effective against a wide range of Gram-positive and Gram-negative bacteria .
Safety and Hazards
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNYJXOCPJAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151060-21-8 | |
Record name | Balofloxacin dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BALOFLOXACIN DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。